Welcome to the BenchChem Online Store!
molecular formula C11H11N3 B8802522 6-Ethynyl-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 676169-97-4

6-Ethynyl-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8802522
M. Wt: 185.22 g/mol
InChI Key: PGWOYBFQCDYXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07053095B2

Procedure details

To a 250 mL round bottom flask was added 2.5 g (9.71 mmol) of 3-Isopropyl-6-trimethylsilanylethynyl-[1,2,4]triazolo(4,3-a)pyridine, 50 mL of methanol, and 4.03 g (29.1 mmol) of potassium carbonate. This suspension was stirred at room temperature for 2 hours. The reaction mixture was concentrated, and the residue was suspended in 100 mL of water, which was extracted with (2×100 mL) ethyl acetate. The organic extracts were combined, washed with 100 mL of a 1:1 solution of brine and water, dried over magnesium sulfate, filtered, and concentrated to dryness to yield 1.47 grams (82%) of a light brown solid. HPLC tR=3.22 min (93%), LC-MS=186 (M+1).
Name
3-Isopropyl-6-trimethylsilanylethynyl-[1,2,4]triazolo(4,3-a)pyridine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:8]2[CH:9]=[C:10]([C:13]#[C:14][Si](C)(C)C)[CH:11]=[CH:12][C:7]2=[N:6][N:5]=1)([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[CH:1]([C:4]1[N:8]2[CH:9]=[C:10]([C:13]#[CH:14])[CH:11]=[CH:12][C:7]2=[N:6][N:5]=1)([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
3-Isopropyl-6-trimethylsilanylethynyl-[1,2,4]triazolo(4,3-a)pyridine
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)C1=NN=C2N1C=C(C=C2)C#C[Si](C)(C)C
Name
Quantity
4.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This suspension was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
which was extracted with (2×100 mL) ethyl acetate
WASH
Type
WASH
Details
washed with 100 mL of a 1:1 solution of brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=NN=C2N1C=C(C=C2)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.